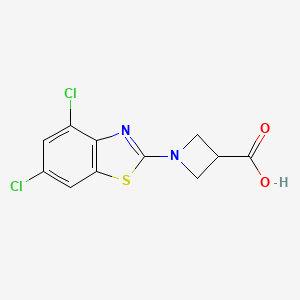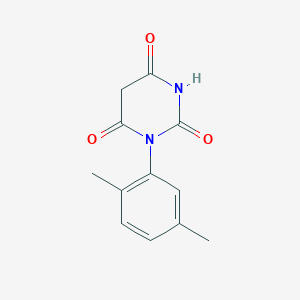![molecular formula C15H18N2O4 B1463833 2-((1H-pirrolo[2,3-b]piridin-3-il)metil)malonato de dietilo CAS No. 27663-73-6](/img/structure/B1463833.png)
2-((1H-pirrolo[2,3-b]piridin-3-il)metil)malonato de dietilo
Descripción general
Descripción
Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate is a chemical compound with the CAS Number: 27663-73-6. It has a molecular weight of 290.32 .
Molecular Structure Analysis
The IUPAC name of this compound is diethyl 2- (1H-pyrrolo [2,3-b]pyridin-3-ylmethyl)malonate . The InChI code is 1S/C15H18N2O4/c1-3-20-14 (18)12 (15 (19)21-4-2)8-10-9-17-13-11 (10)6-5-7-16-13/h5-7,9,12H,3-4,8H2,1-2H3, (H,16,17) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place and sealed in dry conditions .Aplicaciones Científicas De Investigación
Inhibidores del Receptor del Factor de Crecimiento de Fibroblastos (FGFR)
El compuesto se ha utilizado en el diseño y síntesis de derivados de 1H-pirrolo[2,3-b]piridina, que han mostrado actividades potentes contra FGFR1, 2 y 3 . Los FGFR juegan un papel esencial en varios tipos de tumores, y dirigirse a ellos representa una estrategia atractiva para la terapia contra el cáncer .
Tratamiento del Cáncer de Mama
Los estudios in vitro han demostrado que estos derivados pueden inhibir la proliferación de células de cáncer de mama 4T1 e inducir la apoptosis . También inhiben significativamente la migración e invasión de células 4T1 .
Compuesto Líder para la Optimización de Medicamentos
Debido a su bajo peso molecular, el compuesto puede servir como un compuesto líder atractivo beneficioso para la optimización posterior .
Inhibidor de las Células Hep3B
Se han desarrollado derivados de 1H-pirrolo[2,3-b]piridina como inhibidores de FGFR4 con potente actividad antiproliferativa contra las células Hep3B .
Inhibidores de la Elastasa de Neutrófilos Humanos (HNE)
La 1H-pirrolo[2,3-b]piridina también se ha utilizado como un nuevo andamiaje en otras investigaciones de objetivos, como la elastasa de neutrófilos humanos (HNE) .
Inhibidor de Varias Líneas Celulares de Cáncer
Estudios recientes han demostrado que los análogos de 1H-pirrolo[2,3-b]piridina tienen actividad inhibitoria contra diferentes líneas celulares de cáncer .
Mecanismo De Acción
While the specific mechanism of action for this compound is not mentioned, it’s worth noting that compounds with a similar structure, specifically 1H-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, so targeting FGFRs represents an attractive strategy for cancer therapy .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with fibroblast growth factor receptors (FGFRs), which are crucial for cell signaling pathways involved in cell proliferation, differentiation, and survival . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity.
Cellular Effects
The effects of diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by interfering with the FGFR signaling pathway . This inhibition leads to reduced cell growth and increased apoptosis, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of FGFRs by binding to their active sites, preventing the phosphorylation events necessary for downstream signaling . This inhibition disrupts the normal signaling cascade, leading to changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, prolonged exposure can lead to its degradation, which may alter its efficacy and potency . Long-term studies in vitro and in vivo have demonstrated sustained inhibitory effects on cell proliferation and survival.
Dosage Effects in Animal Models
The effects of diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate vary with different dosages in animal models. At lower doses, the compound effectively inhibits target pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to non-target tissues . These threshold effects are crucial for determining the therapeutic window and safe dosage range for potential clinical applications.
Metabolic Pathways
Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues, which are critical for its therapeutic effects . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
diethyl 2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-20-14(18)12(15(19)21-4-2)8-10-9-17-13-11(10)6-5-7-16-13/h5-7,9,12H,3-4,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZUYWXXBYTHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=N2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



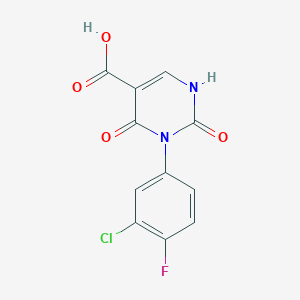

![1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1463755.png)
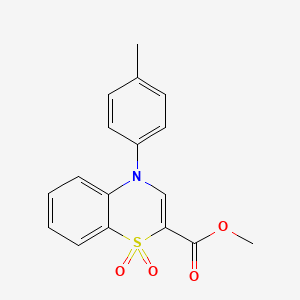
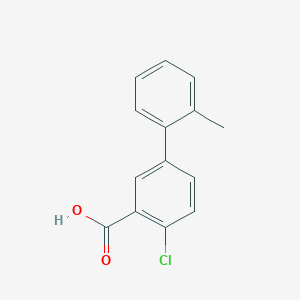
![2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463759.png)
![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1463760.png)
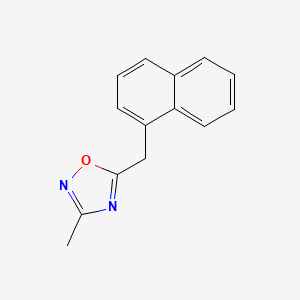
![1-[4-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463765.png)
![2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1463768.png)

